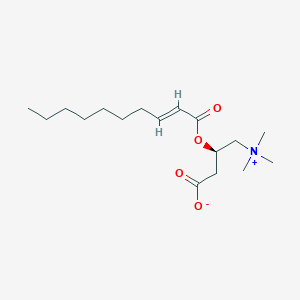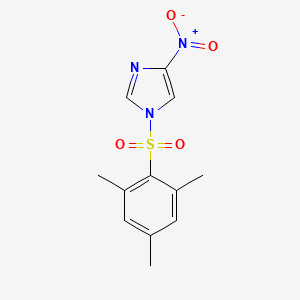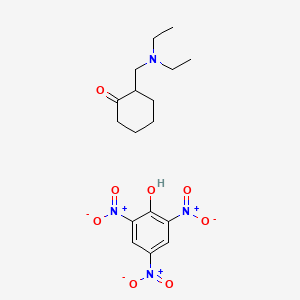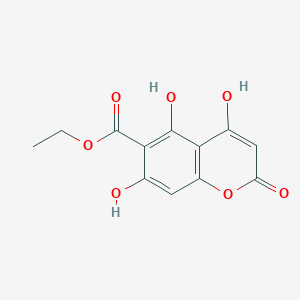
1H-inden-1-yl(triphenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-inden-1-yl(triphenyl)stannane is an organotin compound with the molecular formula C27H22Sn. It is a rare and unique chemical often used in early discovery research. The compound consists of an indenyl group attached to a triphenylstannane moiety, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-inden-1-yl(triphenyl)stannane typically involves the reaction of 1H-indene with triphenyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods with appropriate safety and environmental controls .
Chemical Reactions Analysis
Types of Reactions
1H-inden-1-yl(triphenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The indenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce various functionalized indenyl derivatives .
Scientific Research Applications
1H-inden-1-yl(triphenyl)stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-inden-1-yl(triphenyl)stannane involves its interaction with various molecular targets and pathways. The indenyl group can participate in π-π interactions, while the tin atom can form coordination complexes with other molecules. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Stannane, tributyl-1H-inden-1-yl: Another organotin compound with similar structural features but different substituents.
Stannane, 1H-inden-1-yltriphenyl: A closely related compound with slight variations in the indenyl group
Uniqueness
1H-inden-1-yl(triphenyl)stannane is unique due to its specific combination of the indenyl and triphenylstannane moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Properties
CAS No. |
1249-25-8 |
|---|---|
Molecular Formula |
C27H22Sn |
Molecular Weight |
465.2 g/mol |
IUPAC Name |
1H-inden-1-yl(triphenyl)stannane |
InChI |
InChI=1S/C9H7.3C6H5.Sn/c1-2-5-9-7-3-6-8(9)4-1;3*1-2-4-6-5-3-1;/h1-7H;3*1-5H; |
InChI Key |
JGAPPOMGTQXRDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2C=CC3=CC=CC=C23)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![benzyl N-[(1S)-1-carbamoyl-3-(methylsulfanyl)propyl]carbamate](/img/structure/B11943041.png)
![Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B11943045.png)
![Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11943050.png)









